molecular formula C12H12FNO B7816935 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-one CAS No. 936074-70-3

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-one

Cat. No.: B7816935
CAS No.: 936074-70-3
M. Wt: 205.23 g/mol
InChI Key: IHIIJLANCVFABM-UHFFFAOYSA-N
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Description

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-one is a fluorinated derivative of hexahydrocarbazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-one typically involves the fluorination of a hexahydrocarbazole precursor. One common method is the Suzuki cross-coupling reaction, where a boronic acid derivative of hexahydrocarbazole is reacted with a fluorinated aryl halide in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties. This fluorination can enhance its stability, lipophilicity, and binding interactions, making it distinct from its non-fluorinated analogs.

Properties

IUPAC Name

6-fluoro-2,3,4,4a,9,9a-hexahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,8,12,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIIJLANCVFABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)C1)NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229213
Record name 6-Fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-70-3
Record name 6-Fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936074-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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